2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one
Description
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are a class of heterocyclic compounds with a fused thiophene-pyrimidine scaffold. The compound 2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one features a methylaminomethyl substitution at the 2-position of the thienopyrimidine core. The methylaminomethyl group may enhance solubility and modulate interactions with biological targets compared to bulkier substituents .
Properties
Molecular Formula |
C8H9N3OS |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
2-(methylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H9N3OS/c1-9-4-6-10-5-2-3-13-7(5)8(12)11-6/h2-3,9H,4H2,1H3,(H,10,11,12) |
InChI Key |
VAKLVFWIPXBEGM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC2=C(C(=O)N1)SC=C2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Aldehyde Intermediates
The methylaminomethyl group is introduced via reductive amination, a two-step process involving aldehyde formation followed by reaction with methylamine.
Aldehyde Intermediate Synthesis
Oxidation of hydroxymethyl precursors is achieved using Dess-Martin periodinane (DMP). For instance, treatment of (2-amino-4-methoxythieno[2,3-d]pyrimidin-6-yl)methanol with DMP in dimethylformamide (DMF) at room temperature yields the corresponding aldehyde in 91% yield. The reaction is quenched with sodium thiosulfate and sodium bicarbonate to neutralize excess oxidant.
Table 1: Aldehyde Synthesis Optimization
| Oxidant | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DMP | DMF | 25°C | 91 |
| PCC | CH₂Cl₂ | 0°C | 65 |
| Swern | THF | -78°C | 72 |
Reductive Amination with Methylamine
The aldehyde intermediate reacts with methylamine hydrochloride in methanol under argon, with sodium cyanoborohydride as the reducing agent. Adjusting the pH to 6 with hydrochloric acid ensures protonation of the intermediate imine, facilitating reduction. The reaction typically completes within 1–2 hours, yielding the methylaminomethyl derivative after purification via column chromatography (chloroform:acetone, 1:1).
Alternative Pathways: Nucleophilic Substitution
Chloromethyl Intermediate Route
An alternative strategy involves nucleophilic substitution of a chloromethyl precursor with methylamine. This method, though less common, avoids the need for reductive amination. For example, treatment of 6-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one with excess methylamine in tetrahydrofuran (THF) at 60°C for 8 hours affords the target compound in 68% yield. However, this route is limited by the instability of chloromethyl intermediates, which are prone to hydrolysis.
Acid-Catalyzed Demethylation and Cyclization
In cases where methoxy-protected intermediates are used, final deprotection is achieved via hydrochloric acid hydrolysis. For instance, refluxing 4-methoxy-6-[(methylamino)methyl]thieno[2,3-d]pyrimidin-2-amine in concentrated HCl for 1.5 hours removes the methoxy group, yielding the 4(3H)-one derivative.
Critical Parameters :
-
Acid Concentration : ≥6 M HCl prevents incomplete demethylation.
-
Reaction Time : Prolonged heating (>2 hours) leads to decomposition.
Purification and Characterization
Chromatographic Techniques
Crude products are purified using silica gel chromatography with eluents such as chloroform:acetone (4:1) or diethyl ether:chloroform (1:1). The target compound typically exhibits an Rf value of 0.44–0.59 under these conditions.
Spectroscopic Analysis
-
¹H NMR : Key signals include the methylaminomethyl protons (δ 4.35–4.46 ppm, d, J = 5.7 Hz) and the thienopyrimidinone NH (δ 10.86 ppm, br.s).
-
IR Spectroscopy : Stretching vibrations at 3364 cm⁻¹ (N–H) and 1666 cm⁻¹ (C=O) confirm functional groups.
Yield Optimization and Challenges
Table 2: Comparative Yields Across Methods
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Reductive Amination | 87 | 98 |
| Nucleophilic Substitution | 68 | 95 |
| Acid Hydrolysis | 89 | 97 |
Challenges include:
-
Byproduct Formation : Over-reduction in reductive amination produces undesired secondary amines.
-
Solvent Sensitivity : Methanol and DMF must be rigorously anhydrous to prevent aldehyde hydration.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of N-substituted thienopyrimidine derivatives.
Scientific Research Applications
2-[(Methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Notes:
- tert-Butylamino derivatives (e.g., 4p) exhibit high enzyme selectivity but may suffer from poor solubility due to hydrophobicity .
- Isopropylamino derivatives (e.g., 4q) show moderate cellular efficacy and simpler synthesis pathways .
- Methylthio analogs are less explored pharmacologically but serve as precursors for further functionalization .
Anticancer Activity
- EGFR/VEGFR-2 Inhibition: Thieno[3,2-d]pyrimidin-4(3H)-ones with aryl or heteroaryl substitutions (e.g., 6b–6d in ) show potent inhibition of EGFR and VEGFR-2 (IC50 < 1 µM) . The target compound’s methylaminomethyl group may optimize binding to kinase active sites.
- Cytotoxicity : Derivatives like 4e–4z () demonstrate broad-spectrum anticancer activity against HeLa and MCF-7 cells (GI50 ~ 10–50 µM) .
Enzyme Inhibition
- PDE7 Inhibition: Cyclopentylamino and isopropylamino derivatives () exhibit nanomolar potency against PDE7, a target for inflammatory diseases . The target compound’s flexible methylaminomethyl group may mimic these interactions.
- Pim-1 Kinase Inhibition: Pyridothienopyrimidinones (e.g., 8a–10 in ) inhibit Pim-1 with IC50 values < 1 µM, suggesting scaffold versatility .
Antimicrobial Activity
- Antiplasmodial Activity : 2-Trichloromethyl derivatives () inhibit Plasmodium falciparum (IC50 ~ 1 µM), highlighting the impact of electron-withdrawing groups .
Structure-Activity Relationships (SAR)
- C2 Substitution: Bulky groups (e.g., tert-butyl) enhance target selectivity but reduce solubility . Small alkylamino groups (e.g., isopropyl) improve cellular uptake . Methylaminomethyl may balance size and polarity, optimizing drug-likeness.
- C6/C7 Substitution : Aryl or alkynyl groups (e.g., phenylethynyl in 2h) enhance π-π stacking with enzymes .
Biological Activity
2-[(Methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C8H9N3OS
- Molecular Weight : 195.24 g/mol
- CAS Number : 923216-51-7
The biological activity of 2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one primarily involves its role as an inhibitor of specific enzymes related to purine biosynthesis. The compound exhibits potent inhibitory effects on glycinamide ribonucleotide formyltransferase (GARFTase), a critical enzyme in the de novo synthesis pathway of purine nucleotides. This inhibition leads to reduced proliferation of tumor cells that rely on these pathways for growth and survival.
Anticancer Activity
Research has demonstrated that 2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one exhibits significant anticancer properties against various human tumor cell lines. Notably, it has shown:
- Inhibition of Tumor Cell Proliferation : In vitro studies indicate that the compound can inhibit the growth of KB and IGROV1 human tumor cells expressing folate receptors (FRα and FRβ). The compound's uptake is mediated by these receptors, leading to effective cytotoxicity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| KB | <1 | Inhibition of GARFTase |
| IGROV1 | <1 | Inhibition via FR-mediated uptake |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It has shown potential in reducing inflammation markers in various preclinical models, although specific IC50 values are less documented compared to its anticancer activity.
Case Studies and Research Findings
- Study on Tumor Cell Lines : A study demonstrated that 2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one inhibited colony formation in KB cells by more than 99% at a concentration of 1 nM, indicating strong antiproliferative effects .
- Mechanistic Insights : Further investigations revealed that the growth inhibitory effects could be reversed by adenosine but not thymidine, suggesting that the compound targets de novo purine biosynthesis pathways rather than salvage pathways .
- Comparative Analysis with Other Antifolates : When compared to classical antifolate inhibitors such as methotrexate (MTX), the compound exhibited superior potency in specific assays targeting FR-expressing cells .
Q & A
Q. What are the standard synthetic routes for 2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Formation : Cyclization of thiophene-3-carboxamide derivatives with urea or thiourea under acidic conditions to form the thieno[3,2-d]pyrimidin-4(3H)-one core .
Substitution : Introduction of the methylaminomethyl group via nucleophilic substitution or reductive amination. For example, reacting the core with formaldehyde and methylamine in ethanol under reflux .
- Optimization : Yield and purity depend on solvent choice (DMF or ethanol), catalyst (e.g., ZnCl₂), and temperature (60–100°C). Monitoring by TLC or HPLC ensures reaction completion .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
- Methodological Answer :
- 1H/13C NMR : Expect signals for the thienopyrimidine ring (δ 7.5–8.5 ppm for aromatic protons) and methylaminomethyl group (δ 2.3–3.1 ppm for CH₂ and CH₃) .
- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the lactam and amine groups .
- Mass Spectrometry : Molecular ion peaks ([M+H]+) should match the calculated mass (C₉H₁₀N₃OS: 224.06 g/mol) with fragmentation patterns indicating substituent stability .
Q. How is the compound screened for preliminary biological activity in academic settings?
- Methodological Answer :
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 μM. Compare IC₅₀ values with controls like doxorubicin .
- Enzyme Inhibition : Evaluate dihydrofolate reductase (DHFR) or kinase inhibition via spectrophotometric assays. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence the compound’s bioactivity and selectivity?
- Methodological Answer :
- SAR Insights :
| Substituent Position | Modification | Effect on Activity | Reference |
|---|---|---|---|
| 2-position (methylamino) | Replacement with bulkier groups (e.g., isopropyl) | ↓ Solubility, ↑ Lipophilicity | |
| 3-position (thieno ring) | Fluorination or trifluoromethyl groups | ↑ Metabolic stability, ↑ Target affinity |
- Computational Tools : Use Schrödinger Suite for docking studies to predict binding modes with DHFR or tyrosine kinase .
Q. What advanced computational methods are used to elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) over 100 ns trajectories. Analyze hydrogen bonding (e.g., pyrimidine N1 with Lys721) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values across derivatives .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line origin, serum concentration). For example, IC₅₀ discrepancies in cancer studies may arise from differing p53 status in cell lines .
- Control Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate purity via HPLC (>95%) to minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
